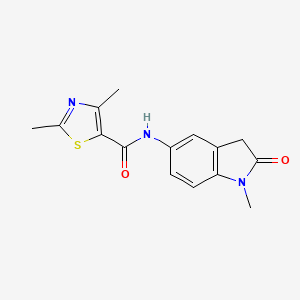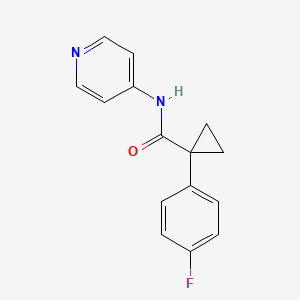
(4-Hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone, also known as HPMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPMF is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its unique properties.
Mécanisme D'action
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to act on certain enzymes and receptors in the body. In medicine, this compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In agriculture, this compound has been found to inhibit the activity of certain enzymes in pests, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research has shown that it has low toxicity and is well-tolerated by the body. In medicine, this compound has been found to have anti-cancer and anti-inflammatory effects. In agriculture, this compound has been found to have insecticidal and fungicidal effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments include its high purity, low toxicity, and unique properties. However, limitations include its high cost and limited availability.
Orientations Futures
For the study of (4-Hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone include further research into its potential applications in medicine, agriculture, and materials science. In medicine, research is needed to determine the optimal dosage and delivery method for this compound as a drug candidate. In agriculture, research is needed to determine the efficacy of this compound as a pesticide and its potential impact on the environment. In materials science, research is needed to explore the use of this compound as a building block for the synthesis of new materials with unique properties.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique properties and low toxicity make it a promising candidate for further study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (4-Hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone involves a multi-step process that includes the reaction of piperidine with 3-acetyl-2-methylfuran in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to produce the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
(4-Hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to have potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, this compound has been found to have potential as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, this compound has been found to have potential as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-10(4-7-15-8)11(14)12-5-2-9(13)3-6-12/h4,7,9,13H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQCXCBMWTZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)


![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)

![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)

![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
